molecular formula C11H14OS B1585761 2-(Tert-Butylthio)Benzaldehyde CAS No. 65924-65-4

2-(Tert-Butylthio)Benzaldehyde

Cat. No. B1585761
CAS RN: 65924-65-4
M. Wt: 194.3 g/mol
InChI Key: KQQXCBJAELTJRT-UHFFFAOYSA-N
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Description

2-(Tert-Butylthio)Benzaldehyde is an organic compound with the molecular formula C11H14OS and a molecular weight of 194.29 . It is used in biochemical research .


Molecular Structure Analysis

The molecular structure of 2-(Tert-Butylthio)Benzaldehyde consists of 11 carbon atoms, 14 hydrogen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

2-(Tert-Butylthio)Benzaldehyde is a liquid at room temperature. It has a boiling point of 95-97° C at 0.1 mmHg .

Scientific Research Applications

Antileishmanial Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: This compound has been used in the synthesis of several substituted 2H-thiochroman derivatives, including thiochromenes, thichromanones and hydrazones substituted in C-2 or C-3 with carbonyl or carboxyl groups . These compounds were evaluated against intracellular amastigotes of Leishmania (V) panamensis .
  • Methods of Application: The synthesis of the precursor 2-mercaptobenzaldehyde started from 2-chlorobenzaldehyde and tert-butylthiol, following a modification of the Chemburkar procedure using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) under solvent-free conditions .
  • Results: Twelve compounds were active, with EC 50 values lower than 40 µM, but only four compounds displayed the highest antileishmanial activity, with EC 50 values below 10 µM .

Synthesis of Heterocycles

  • Scientific Field: Synthetic Chemistry
  • Application Summary: Tetronic acid, a versatile synthon, has been extensively investigated by numerous researchers in synthetic chemistry due to its crucial role in synthesizing heterocycles .
  • Methods of Application: Various heterocycles can be synthesized using it as a precursor via multicomponent reactions (MCRs) .
  • Results: This compound is particularly advantageous in both pharmaceutical and biological fields .

Oxidative Cross-Dehydrogenative Coupling (CDC)

  • Scientific Field: Synthetic Chemistry
  • Application Summary: This compound has been used in an oxidative cross-dehydrogenative coupling (CDC) protocol for the regioselective direct C-3 acylation/benzoylation of substituted 2H-Indazoles .
  • Methods of Application: The operationally simple protocol proceeds in the presence of tert-butyl peroxybenzoate (TBPB) as an oxidant in chlorobenzene (PhCl) as a solvent at 110°C for 24 h under an inert atmosphere .
  • Results: The reaction involves a free-radical mechanism and proceeds via the addition of an in situ generated acyl radical (from aldehydes/benzyl alcohols/styrenes) on 2H-indazoles .

Synthesis of Bioactive Molecules

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Tetronic acid, a versatile synthon, has been extensively investigated by numerous researchers in synthetic chemistry due to its crucial role in synthesizing heterocycles .
  • Methods of Application: Various heterocycles can be synthesized using it as a precursor via multicomponent reactions (MCRs) .
  • Results: This compound is particularly advantageous in both pharmaceutical and biological fields .

Halogen Exchange Reaction

  • Scientific Field: Synthetic Chemistry
  • Application Summary: This compound plays an essential role in the halogen exchange reaction .
  • Methods of Application: The ligand also plays an essential role in the halogen exchange reaction .
  • Results: The results of this application were not specified in the source .

Safety And Hazards

The safety data sheet for a similar compound, Benzaldehyde, indicates that it is a combustible liquid. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation and may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-tert-butylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQXCBJAELTJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380294
Record name 2-(Tert-Butylthio)Benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-Butylthio)Benzaldehyde

CAS RN

65924-65-4
Record name 2-(Tert-Butylthio)Benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Powdered potassium hydroxide (21.9 g, 390 mmol) and 56 ml (497 mmol) of terbutyl mercaptan were mixed 55.5 ml of dimethylsulfoxide in a 250 ml three-neck flask. To this stirred mixture was added dropwise over a ten minute period 50 g (356 mmol) of 2-chloro-benzaldehyde. During addition of the 2-chlorobenzaldehyde, the reaction mixture warmed to 120° C. After addition was complete, the mixture was allowed to react at about 110° C. for 1.5 hours. At the end of this time, the mixture was cooled to room temperature and taken up on 600 ml of ethyl acetate and 1 liter of water. The organic layer was separated, dried and evaporated to yield 2-(1,1-dimethylethylthio)benzaldehyde, b.p. 80°-82° C. at 0.05 mm Hg, which was used without further purification in the next step of the process.
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21.9 g
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56 mL
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55.5 mL
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50 g
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1 L
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600 mL
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Synthesis routes and methods III

Procedure details

reacting 2-chlorobenzaldehyde with 1,1-dimethylethanethiol in the presence of a base to form 2-(1,1-dimethylethylthio)benzaldehyde;
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Synthesis routes and methods IV

Procedure details

2-fluoro-benzaldehyde (2.00 g, 16.1 mmol), potassium carbonate (2.45 g, 17.7 mmol) and 2-methyl-2-propanethiol (17.1 mmol) were dissolved in 10.0 mL DMF in a 50 mL round-bottomed flask under dry nitrogen, topped with a reflux condenser. The reaction mixture was heated to 50° C. for 4 days. After cooling, the mixture was added to 50 ml of saturated potassium carbonate solution and extracted with 3×50 mL portions of ether. The extracts were dried with magnesium sulfate and evaporated. The crude product was further purified by chromatography on silica gel using 2:1 dichloromethane/n-hexane as eluent to give a yellow oil (1.26 g, 40%). 1H NMR (200 MHz, CDCl3): δ 1.26 (s, 9H), 7.43-7.63 (m, 3H), 7.96 (dd, J1=6.9, J2=2.5, 1H), 10.76 (s, 1H) ppm.
Quantity
2 g
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2.45 g
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17.1 mmol
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10 mL
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50 mL
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Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
Z Zhu, T Kajino, M Kojima, K Nakajima - Inorganica chimica acta, 2003 - Elsevier
New palladium(II) and platinum(II) complexes with didentate ligands derived from 1-phenylazo-2-naphthylamine and 2-(diphenylphosphino)benzaldehyde or 2-(tert-butylthio)…
Number of citations: 10 www.sciencedirect.com
SR Chemburkar, DG Anderson… - Synthetic …, 2010 - Taylor & Francis
An efficient method was developed for synthesis of 2-acetylbenzo(b)thiophene (2a), the key intermediate for zileuton (1). Synthesis involves treatment of 2-chlorobenzaldehyde (5a) with …
Number of citations: 6 www.tandfonline.com
AJ Blake, JIG Cadogan, FJJ Dijksma… - … Section C: Crystal …, 1995 - scripts.iucr.org
The effects of steric strain in methyl 3-[2-(tert-butylthio) phenyl] propenoate (C14H1802S) are seen in the distribution of C--C bond lengths within the phenyl ring and in the placement of …
Number of citations: 1 scripts.iucr.org
A Bouisseau, J Glancy, MC Willis - Organic letters, 2016 - ACS Publications
β′-Thio-substituted-enones, assembled from the combination of β-tert-butylthio-substituted aldehydes and alkynes, using rhodium catalysis, are shown to smoothly undergo in situ …
Number of citations: 26 pubs.acs.org
T Fritz, G Steinfeld, B Kersting - Zeitschrift für Naturforschung B, 2007 - degruyter.com
… 2-tert-Butylthio-benzaldehyde was prepared according to the literature procedure [35]. All other reagents were obtained from standard commercial sources and used without further …
Number of citations: 8 www.degruyter.com
M Hirotsu, J Sanou, T Nakae, T Matsunaga… - Acta Crystallographica …, 2022 - scripts.iucr.org
The thiolate nickel complexes {2-[({2-[(2-aminoethyl-κN)(methyl)amino-κN]ethyl}imino-κN)methyl]benzenethiolato-κS}nickel(II) chloride, [Ni(C12H18N3S)]Cl (1), and [2-({[2-(piperazin-1-…
Number of citations: 6 scripts.iucr.org
DM Shada, CF Wong, JL Elrod, JA Morley… - … of pharmaceutical and …, 1996 - Elsevier
1-Benzo[b]thien-2-ylethanone (2-acetylbenzothiophene, 2-ABT) and related impurities were determined using a reverse-phase high performance liquid chromatography system and UV …
Number of citations: 3 www.sciencedirect.com
K Nakajima, Y Ando, H Mano, M Kojima - Inorganica chimica acta, 1998 - Elsevier
New tetradentate (O 2 N 2 , S 2 N 2 , and P 2 N 2 ) Schiff base—ruthenium(II)(III) complexes were prepared and their properties were investigated. The Schiff base—ruthenium(II) …
Number of citations: 70 www.sciencedirect.com
S Torelli, C Belle, C Philouze, JL Pierre… - European Journal of …, 2003 - Wiley Online Library
From the new ligand bis[2‐(tert‐butylthio)benzyl](2‐pyridylmethyl)amine [N 2 (StBu) 2 ], the corresponding complexes [Cu I {N 2 (StBu) 2 }]CF 3 SO 3 (1) and [Cu II {N 2 (StBu) 2 }](H 2 O)(…
J Mount, J Ruppert, W Welch… - Journal of Medicinal …, 1999 - ACS Publications
IcePick is a system for computationally selecting diverse sets of molecules. It computes the dissimilarity of the surface-accessible features of two molecules, taking into account …
Number of citations: 66 pubs.acs.org

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